2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
Description
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide features a complex heterocyclic architecture. Its structure comprises:
- A 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl moiety linked via an ether oxygen.
- An acetamide bridge connecting to a 4-oxo-thiazolo[5,4-c]azepin ring system.
However, direct data on its synthesis, solubility, or biological activity are absent in the provided evidence, necessitating comparisons with structurally related compounds.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-19(2)9-11-5-3-7-13(15(11)26-19)25-10-14(23)22-18-21-12-6-4-8-20-17(24)16(12)27-18/h3,5,7H,4,6,8-10H2,1-2H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARMQEBRIWYMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=NC4=C(S3)C(=O)NCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazoloazepine Ring Formation: This involves the reaction of thiazole derivatives with azepine precursors under controlled conditions.
Linkage Formation: The final step involves the coupling of the benzofuran and thiazoloazepine rings through an acetamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The thiazoloazepine ring can be reduced under hydrogenation conditions.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced thiazoloazepine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The target compound shares key features with several acetamide derivatives and heterocyclic systems:
Key Observations :
Physical and Chemical Properties
Limited solubility and melting point data are available for analogues:
| Compound ID | Melting Point (°C) | Solubility (Water) | Analytical Method |
|---|---|---|---|
| Compound 9 | 96–100 | 50 mg/mL (equilibrium) | HPLC |
| 4d | Not reported | Not reported | Not specified |
| Target Compound | Unknown | Unknown | N/A |
Discussion :
- Compound 9’s solubility (50 mg/mL) suggests moderate hydrophilicity, likely due to its polar amide and ether groups . The target’s dimethyl-dihydrobenzofuran may reduce solubility compared to Compound 9, though this requires experimental validation.
- Melting points for such compounds typically range between 90–200°C, influenced by crystallinity and hydrogen-bonding patterns .
Key Insights :
- Thiazolidinone derivatives (e.g., 4d) exhibit potent antimicrobial activity, suggesting that the thiazolo-azepin in the target compound may retain similar efficacy if the heterocycle interacts with microbial targets .
- Ferroptosis-inducing compounds () often feature electrophilic moieties; the target’s 4-oxo group could mimic this behavior, warranting investigation in cancer models .
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly its anticancer and anti-inflammatory activities.
Chemical Structure
The chemical structure can be represented as follows:
This compound features a complex arrangement that includes a benzofuran moiety and a thiazoloazepine scaffold.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.46 | Induction of apoptosis |
| HCT116 | 0.39 | Cell cycle arrest |
| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |
These findings indicate that the compound may induce apoptosis and inhibit key cancer cell growth pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects . It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models:
- Cytokine Inhibition : The compound significantly reduced levels of TNF-alpha and IL-6 in vitro.
- Animal Models : In rodent models of inflammation, administration of the compound resulted in decreased swelling and pain response.
Case Studies
Several case studies have been conducted to further investigate the biological activity of this compound:
-
Study on MCF7 Cell Line :
- Researchers treated MCF7 cells with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability with an IC50 value of 0.46 µM.
-
In Vivo Study on Inflammation :
- An animal model was used to assess the anti-inflammatory effects.
- The compound was administered prior to inducing inflammation; results showed significant reduction in paw edema compared to control groups.
Research Findings
The biological activity of this compound has been supported by various research findings:
- Mechanistic Studies : Studies utilizing flow cytometry demonstrated that treatment with the compound led to increased sub-G1 phase populations in cancer cells, indicating apoptosis.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to targets involved in cancer progression and inflammation, providing insights into its potential mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
